

Amdoxovir Efficacy Profile & Clinical Data

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Compound Focus: Amdoxovir

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The table below summarizes the available quantitative data on **Amdoxovir's** (also known as DAPD) antiviral activity from pre-clinical and clinical studies.

Aspect	Experimental Data/Findings	Context & Source
Mechanism of Action	Prodrug of dioxolane guanosine (DXG); active form is DXG-triphosphate ($K_i=0.019 \mu\text{M}$) [1] [2].	In-vitro data on mechanism and potency [1] [2].
Antiviral Spectrum (In-Vitro)	Active against HIV-1 & HBV; retains activity against viruses with M184V/I , Thymidine Analogue Mutations (TAMs) , and the 69SS double insert [1] [3].	Demonstrates potential for treating drug-resistant HIV strains [1] [3].
Reduced Susceptibility (In-Vitro)	K65R and L74V mutations are associated with decreased susceptibility to Amdoxovir [1].	Identifies key resistance pathways [1].

| **Clinical Efficacy (10-day trial)** | **Monotherapy (500mg bid)**: Mean viral load change: **-1.09 log₁₀** [4] [3]. **Combination with Zidovudine (200mg bid)**: Mean viral load change: **-2.00 log₁₀** [4] [3]. | **Phase II** proof-of-concept study showing **synergistic effect** with zidovudine [4] [3]. |

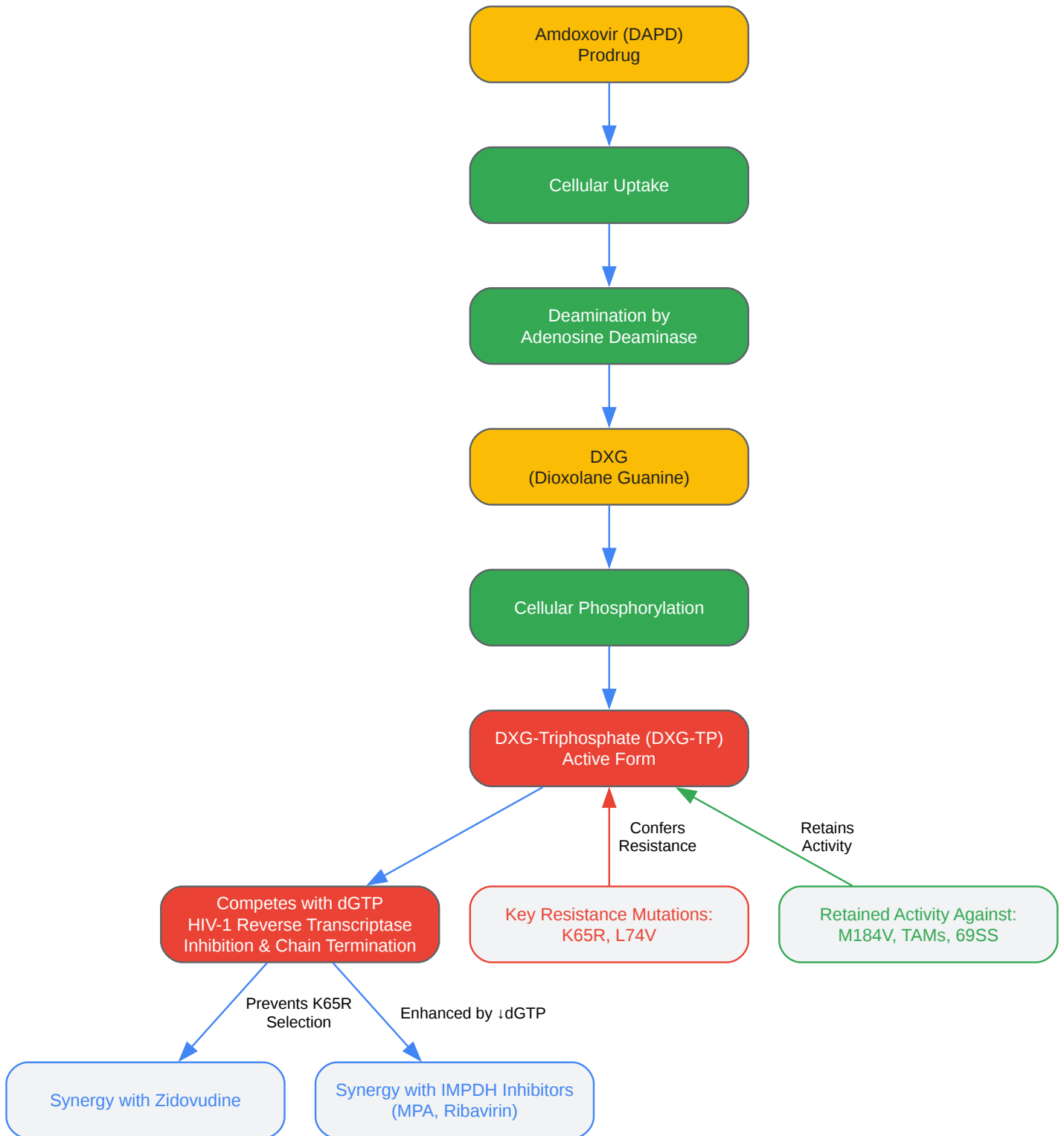
Detailed Experimental Protocol

For researchers, here is a detailed methodology from a key clinical trial that evaluated **Amdoxovir**'s short-term efficacy.

- **Study Design:** A **randomized, double-blind, placebo-controlled** Phase Ib/IIa proof-of-concept study [3].
- **Patient Population:** HIV-1-infected adults who were either treatment-naive or had not received antiretroviral therapy for the previous 90 days. Participants were required to have a plasma HIV-1 RNA $\geq 5,000$ copies/mL and a **CD4+ T-cell count ≥ 200 cells/mm³** [3].
- **Intervention Groups:** Patients were randomized to receive one of the following twice-daily treatments for 10 days [3]:
 - 500 mg **Amdoxovir**
 - 500 mg **Amdoxovir** + 200 mg Zidovudine
 - 500 mg **Amdoxovir** + 300 mg Zidovudine
 - Zidovudine monotherapy (200 mg or 300 mg)
 - Placebo
- **Primary Efficacy Endpoints:** The study assessed the **mean change in viral load (log₁₀)** from baseline to day 10 and the **area under the virus depletion curve (AUCVL)** [4] [3].
- **Outcome:** The combination of **Amdoxovir** and Zidovudine (200 mg) resulted in a significantly greater reduction in viral load compared to **Amdoxovir** monotherapy, suggesting at least an additive, if not synergistic, effect [4] [3].

Mechanism of Action and Resistance Pathways

The following diagram illustrates the activation pathway of **Amdoxovir** and its key resistance and synergy mechanisms.



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Amdoxovir Activation and Resistance Profile

Combination Strategies & Resistance Management

Research highlighted several promising combination strategies for **Amdoxovir**, primarily focused on managing resistance:

- **Synergy with Zidovudine (AZT):** The combination of **Amdoxovir** and zidovudine demonstrated **significantly greater antiviral activity** than either drug alone in a clinical trial [4] [3]. This is partly because the **K65R** mutation, which can confer resistance to **Amdoxovir**, paradoxically increases sensitivity to zidovudine, creating a **bidirectional phenotypic antagonism** that helps suppress resistance to both drugs [3].
- **Synergy with IMPDH Inhibitors:** In-vitro studies show that inhibitors of inosine monophosphate dehydrogenase (IMPDH) like **Mycophenolic Acid (MPA)** and **Ribavirin** can enhance the activity of **Amdoxovir/DXG**. These inhibitors lower intracellular **dGTP** pools. Since DXG-TP competes with dGTP, reducing dGTP shifts the competition in favor of the active drug, even reversing resistance in viruses carrying the **K65R** mutation [2].

Status of Development and Future Outlook

Based on the available information, it is crucial to note that the clinical development of **Amdoxovir** appears to have been **discontinued**. A Phase II trial was terminated in 2013, and another was withdrawn before starting, with no further studies reported since [5]. Consequently, **no data from long-term efficacy studies exists**.

The available short-term data suggests **Amdoxovir** had potential, particularly for treatment-experienced patients with resistant virus. However, without the long-term studies that would have occurred in Phase III trials, a full understanding of its efficacy and safety profile over time remains unknown.

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References

1. sciencedirect.com/topics/pharmacology-toxicology-and-pharmaceutical... [sciencedirect.com]
2. In Vitro Combination of Amdoxovir and the Inosine ... [pmc.ncbi.nlm.nih.gov]
3. Antiviral activity and tolerability of amdoxovir with zidovudine in... [pmc.ncbi.nlm.nih.gov]
4. Antiviral activity and tolerability of amdoxovir with zidovudine in a ... [omicsdi.org]
5. - Wikipedia Amdoxovir [en.wikipedia.org]

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